
Fgfr-IN-9 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fgfr-IN-9

Cat. No.: B15577838 Get Quote

In-Depth Technical Guide to Fgfr-IN-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-9, a potent and reversible

inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document details its chemical

properties, mechanism of action, and key experimental data, offering valuable insights for

researchers in oncology and drug discovery.

Core Compound Information
Fgfr-IN-9, also referred to as compound 19 in associated literature, is a small molecule inhibitor

targeting the FGFR family of receptor tyrosine kinases.

Property Value Source

CAS Number 2649467-65-8 Commercial Supplier

Molecular Formula C21H21FN8O3S Xie, W. et al., 2022

Molecular Weight 500.51 g/mol Xie, W. et al., 2022

Mechanism of Action and Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that,

upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating
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downstream signaling cascades crucial for cell proliferation, survival, differentiation, and

angiogenesis. Dysregulation of the FGFR signaling pathway is implicated in various cancers.

Fgfr-IN-9 exerts its inhibitory effect by competing with ATP for the binding site in the kinase

domain of FGFRs. This prevents the autophosphorylation of the receptor and subsequent

activation of downstream signaling pathways. Key downstream effector proteins, whose

phosphorylation is inhibited by Fgfr-IN-9, include FGFR substrate 2 (FRS2) and phospholipase

C gamma (PLCγ). The inhibition of these pathways ultimately leads to reduced cell proliferation

and tumor growth.
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FGFR Signaling Pathway and Inhibition by Fgfr-IN-9.
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In Vitro Efficacy
Fgfr-IN-9 has demonstrated potent inhibitory activity against wild-type and mutant FGFR

isoforms in enzymatic assays.

Target IC50 (nM)

FGFR1 64.3

FGFR2 46.7

FGFR3 29.6

FGFR4 WT 17.1

FGFR4 V550L 30.7

Data from commercial supplier

MedchemExpress.

The compound has also shown significant anti-proliferative effects in various cancer cell lines.

Cell Line IC50 (nM)

HUH7 94.7 ± 28.6

Ba/F3 FGFR4 WT 82.5 ± 19.2

Ba/F3 FGFR4 V550L 260.0 ± 50.2

Data from commercial supplier

MedchemExpress.

In Vivo Antitumor Activity
In a xenograft mouse model using the HUH7 human hepatocellular carcinoma cell line, Fgfr-
IN-9 exhibited significant antitumor activity.[1]
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Treatment Group Dosage
Tumor Growth Inhibition
(TGI)

Fgfr-IN-9 45 mg/kg 81%

Data from Xie, W. et al., 2022.

[1]

Experimental Protocols
In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™
Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of Fgfr-IN-9 against

FGFR kinases.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 (kinase domains)

Poly(Glu, Tyr) 4:1 as substrate

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Fgfr-IN-9 (serially diluted in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well plates

Procedure:

Prepare serial dilutions of Fgfr-IN-9 in DMSO.

Add 1 µL of the diluted Fgfr-IN-9 or DMSO (vehicle control) to the wells of a 384-well plate.

Prepare a 2X enzyme solution in kinase buffer and add 2 µL to each well.
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Prepare a 2X substrate/ATP solution in kinase buffer and add 2 µL to each well to initiate the

reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room

temperature to stop the kinase reaction and deplete the remaining ATP.

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room

temperature to convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each Fgfr-IN-9 concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)
This protocol outlines a method to assess the anti-proliferative effect of Fgfr-IN-9 on cancer cell

lines.

Materials:

Cancer cell lines (e.g., HUH7, Ba/F3 expressing FGFR constructs)

Complete cell culture medium

Fgfr-IN-9 (serially diluted in culture medium)

96-well cell culture plates

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Plate reader

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
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Replace the medium with fresh medium containing serial dilutions of Fgfr-IN-9 or DMSO

(vehicle control).

Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add

solubilization solution and read the absorbance.

For CellTiter-Glo® assay, add the reagent directly to the wells, incubate for a short period,

and measure the luminescence.

Calculate the percentage of cell viability relative to the DMSO control and determine the

IC50 value.

In Vivo HUH7 Xenograft Mouse Model
This protocol describes the evaluation of the antitumor efficacy of Fgfr-IN-9 in a mouse

xenograft model.[1]

Animals:

Female BALB/c nude mice (4-6 weeks old)

Procedure:

Subcutaneously inject 5 x 10^6 HUH7 cells in a mixture of medium and Matrigel into the right

flank of each mouse.

Monitor tumor growth regularly. When the tumors reach a volume of approximately 100-150

mm³, randomize the mice into treatment and control groups.

Administer Fgfr-IN-9 orally (e.g., at 45 mg/kg) daily for a specified period (e.g., 21 days). The

control group receives the vehicle.

Measure tumor volume and body weight every 2-3 days.

At the end of the study, euthanize the mice and excise the tumors for further analysis.
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Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor

volume of treated group at the end of study / mean tumor volume of control group at the end

of study)] x 100.
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Experimental Workflow for the In Vivo HUH7 Xenograft Model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of 2-Amino-7-sulfonyl-7 H-pyrrolo[2,3- d]pyrimidine Derivatives as Potent
Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance: Design, Synthesis, and
Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Fgfr-IN-9 CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15577838#fgfr-in-9-cas-number-and-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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